molecular formula C20H20N6O B257213 N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B257213
M. Wt: 360.4 g/mol
InChI Key: RLFRUSPZTSSSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a potent and selective inhibitor of a specific protein target, making it a valuable tool for investigating the role of this protein in various biological processes.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A exerts its effects by binding to a specific site on its protein target, inhibiting its activity. This protein is involved in a variety of cellular processes, including cell growth and survival, making it an attractive target for drug development.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A can have a variety of biochemical and physiological effects, depending on the specific cell type and context. For example, in cancer cells, N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A can induce cell cycle arrest and apoptosis, while in immune cells, it can modulate cytokine production and inflammatory responses.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A in scientific research is its high potency and selectivity for its protein target. This allows researchers to study the effects of inhibiting this specific protein without interfering with other cellular processes. However, one limitation of using N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental contexts.

Future Directions

There are many potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A and its protein target. Some possible areas of investigation include:
- Further elucidation of the biochemical and physiological effects of N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A in different cell types and contexts
- Development of more potent and selective inhibitors of the protein target
- Investigation of the role of the protein target in other disease contexts, such as neurodegeneration or metabolic disorders
- Exploration of the potential of N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A or related compounds as therapeutic agents for cancer or other diseases
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A is a valuable tool for scientific research due to its high potency and selectivity for a specific protein target. Its use has already yielded important insights into the role of this protein in various biological processes, and there is great potential for further investigation in the future.

Synthesis Methods

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route and conditions have been described in a number of publications, including a patent application by the inventors of the compound.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A has been used in a variety of scientific research studies, including investigations into the role of its protein target in cancer, inflammation, and other diseases. For example, studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide A can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic.

properties

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C20H20N6O/c27-19(23-10-5-12-25-13-11-21-15-25)14-26-18-8-2-1-6-16(18)24-20(26)17-7-3-4-9-22-17/h1-4,6-9,11,13,15H,5,10,12,14H2,(H,23,27)

InChI Key

RLFRUSPZTSSSRF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCCCN3C=CN=C3)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCCCN3C=CN=C3)C4=CC=CC=N4

Origin of Product

United States

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